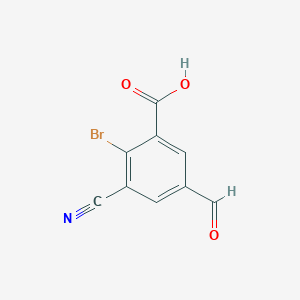

2-Bromo-3-cyano-5-formylbenzoic acid

Description

Properties

IUPAC Name |

2-bromo-3-cyano-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-6(3-11)1-5(4-12)2-7(8)9(13)14/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUUQUYTZNDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Cyano-2-formylbenzoic Acid Derivatives

- The initial step involves regioselective bromination of a suitably substituted benzoic acid precursor, typically 3-cyano-2-formylbenzoic acid or its derivatives.

- Bromination is often achieved using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position (position 6).

- A notable approach employs flow photochemical bromination to enhance regioselectivity and safety, especially when handling hazardous brominating agents.

- Continuous flow conditions allow precise control over temperature and residence time, minimizing over-bromination and side reactions.

| Parameter | Condition | Reagent | Notes |

|---|---|---|---|

| Bromination method | Flow photochemical | NBS or Br₂ | Regioselective at position 6 |

| Temperature | -20°C to 0°C | - | Ensures selectivity |

| Yield | 85-90% | - | High efficiency |

Formylation of Brominated Intermediates

- The brominated intermediate undergoes formylation, typically via Vilsmeier-Haack or Reimer-Tiemann reactions, to introduce the formyl group at position 2.

- Alternatively, formylation using DMF and POCl₃ under reflux conditions has been reported.

- Continuous flow techniques have been adapted to perform formylation with enhanced control, reducing side reactions and improving yields.

- The use of dimethylformamide (DMF) as both solvent and formyl source is common, with reaction conditions optimized for selectivity.

| Parameter | Condition | Reagents | Notes |

|---|---|---|---|

| Formylation method | Reflux in DMF | DMF + POCl₃ | Selective at position 2 |

| Temperature | 80-100°C | - | Controlled via flow system |

| Yield | 75-85% | - | High regioselectivity |

Conversion to the Acid and Purification

- The ester or precursor is hydrolyzed under acidic or basic conditions to obtain the free benzoic acid derivative.

- Manganese dioxide oxidation can also be employed to oxidize hydroxymethyl groups to aldehydes, as described in patent literature.

- Manganese dioxide oxidation is effective for converting hydroxymethyl groups to aldehydes, especially when integrated into flow systems for scale-up.

- Purification typically involves filtration and recrystallization, with solvents like ethanol or benzene derivatives.

| Parameter | Condition | Reagents | Notes |

|---|---|---|---|

| Hydrolysis | Acidic or basic hydrolysis | HCl or NaOH | Complete conversion to acid |

| Oxidation | MnO₂ | - | Converts hydroxymethyl to formyl |

| Purification | Recrystallization | Ethanol/benzene | Ensures high purity |

Coupling with 3-Cyanophenylboronic Acid

- The final step involves a palladium-catalyzed Suzuki-Miyaura coupling between the brominated intermediate and 3-cyanophenylboronic acid.

- This step forms the key carbon-carbon bond, yielding the target compound.

- Recent advances utilize flow microreactors to perform coupling reactions efficiently, reducing reaction times and improving yields.

- Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are employed under inert atmospheres.

| Parameter | Condition | Reagents | Notes |

|---|---|---|---|

| Coupling method | Suzuki-Miyaura | Pd catalyst + base | High regioselectivity |

| Solvent | Toluene/DMF | - | Compatible with flow systems |

| Yield | 70-85% | - | Efficient scale-up possible |

Summary of Key Preparation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-formylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: The major product is 2-Bromo-3-cyano-5-carboxybenzoic acid.

Reduction Reactions: The major product is 2-Bromo-3-cyano-5-hydroxymethylbenzoic acid.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in synthesizing various organic compounds. Its functional groups facilitate:

- Substitution Reactions : Allowing for the introduction of different functional groups.

- Oxidation and Reduction Reactions : Leading to derivatives such as carboxylic acids or alcohols.

Biological Activities

Research has indicated potential biological activities for derivatives of this compound:

- Antitumor Activity : Studies have shown that modifications to the benzoic acid structure can enhance anticancer properties against various cancer cell lines.

- Antibacterial Evaluation : Derivatives exhibit strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibacterial agents.

Drug Development

Due to its unique structure, 2-Bromo-3-cyano-5-formylbenzoic acid is explored in drug development:

- Inflammatory Diseases : Its scaffold may aid in designing drugs targeting inflammatory pathways.

- Antithrombotic Agents : The compound has been investigated for its role as an intermediate in synthesizing inhibitors for blood coagulation factors, showing promise as an antithrombotic agent .

Material Science Applications

The compound's chemical properties make it suitable for applications in material science:

- Specialty Chemicals Production : It is utilized in creating specialty chemicals with specific functionalities tailored for various industrial applications.

Data Table of Biological Activities and Applications

Antitumor Activity Study

A study involving derivatives of benzoic acids demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance anticancer activity significantly.

Antibacterial Evaluation Study

Research on derivatives of 4-formylbenzoic acid indicated strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. This supports further investigation into the antibacterial potential of 2-Bromo-3-cyano-5-formylbenzoic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets.

Biological Activity

2-Bromo-3-cyano-5-formylbenzoic acid is a compound of interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-Bromo-3-cyano-5-formylbenzoic acid includes a bromine atom, a cyano group, and a formyl group attached to a benzoic acid core. This configuration contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-Bromo-3-cyano-5-formylbenzoic acid |

| Molecular Formula | C9H6BrN1O3 |

| Molecular Weight | 244.05 g/mol |

| CAS Number | [not provided] |

Biological Activity Overview

The biological activities of 2-Bromo-3-cyano-5-formylbenzoic acid have been investigated for various applications, including:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : It has been evaluated for its capacity to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity against specific bacterial strains.

The mechanism by which 2-Bromo-3-cyano-5-formylbenzoic acid exerts its biological effects is believed to involve:

- Interaction with Enzymes : The cyano and formyl groups may interact with active sites of enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : By affecting key signaling pathways involved in inflammation and oxidative stress, this compound may alter cellular responses.

- Formation of Reactive Oxygen Species (ROS) : Its antioxidant properties may be linked to the modulation of ROS levels in cells.

Case Studies

Several studies have highlighted the biological activities of 2-Bromo-3-cyano-5-formylbenzoic acid:

-

Antioxidant Study :

- Objective : Evaluate the antioxidant capacity using DPPH radical scavenging assay.

- Method : Various concentrations (10–50 µg/mL) were tested against standard antioxidants.

- Results : The compound showed a dose-dependent increase in scavenging activity compared to ascorbic acid (Vitamin C) as a control.

-

Anti-inflammatory Study :

- Objective : Assess the anti-inflammatory effect using protein denaturation inhibition assay.

- Method : The compound was tested at different concentrations (50–400 µg/mL).

- Results : Significant inhibition of protein denaturation was observed, comparable to standard anti-inflammatory drugs.

Table 1: Antioxidant Activity Results

| Concentration (µg/mL) | % Inhibition (DPPH Radical) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 30 | 60 |

| 40 | 75 |

| 50 | 85 |

Table 2: Anti-inflammatory Activity Results

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 50 | 42.85 |

| 100 | 60.71 |

| 200 | 78.57 |

| 400 | 89.28 |

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-bromo-3-cyano-5-formylbenzoic acid with a structurally related boronic acid derivative, (3-bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 849052-18-2), identified in the provided evidence :

Structural Insights :

- The benzoic acid derivative lacks the boronic acid and chlorobenzyloxy groups present in the analogue, which may limit its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but enhance its role in acid-base or condensation chemistry.

Reactivity and Functional Group Implications

- Electron-Withdrawing Effects: Both compounds feature bromine, a strong electron-withdrawing group. However, the benzoic acid derivative’s additional cyano and formyl groups create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution or electrophilic reactions at the formyl group .

- Boronic Acid Reactivity : The analogue’s boronic acid group enables participation in cross-coupling reactions, a property absent in the benzoic acid derivative. This distinction underscores divergent applications—pharmaceutical synthesis (benzoic acid) versus materials chemistry (boronic acid) .

Hypothetical Comparisons with Unreported Analogues

While direct data on other analogues (e.g., 2-bromo-5-cyano-benzoic acid or 3-formyl-5-bromo-benzoic acid) are unavailable, theoretical comparisons can be inferred:

- Positional Isomerism : Substitution patterns (e.g., moving the formyl group from position 5 to 4) could alter electronic distribution and intermolecular interactions, impacting crystallinity or binding affinity in drug design.

Q & A

Q. What are the key synthetic strategies for preparing 2-bromo-3-cyano-5-formylbenzoic acid?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. For example:

- Step 1 : Bromination at the ortho position using electrophilic brominating agents (e.g., Br₂/FeBr₃).

- Step 2 : Cyano group introduction via nucleophilic substitution (e.g., KCN/CuCN on a brominated intermediate).

- Step 3 : Formylation at the para position using Vilsmeier-Haack conditions (POCl₃/DMF).

- Step 4 : Oxidation of a methyl or alcohol group to the carboxylic acid (e.g., KMnO₄/H⁺). Similar protocols are used for structurally related bromo-cyano benzoic acid derivatives, where regioselectivity is controlled by directing groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H/C NMR to confirm substituent positions (e.g., deshielding effects from Br, CN, and CHO groups).

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (CHO and COOH carbonyl stretches).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require co-crystallization agents due to polar substituents .

Advanced Research Questions

Q. How can crystallization challenges for X-ray analysis be mitigated?

The polar substituents (COOH, CHO, CN) may hinder crystal formation. Strategies include:

- Co-crystallization : Use of solvent mixtures (e.g., DMSO/water) or co-formers (e.g., amines for hydrogen bonding).

- SHELX Refinement : Employ SHELXL for high-resolution data refinement, especially for handling disorder in flexible substituents like the formyl group .

- Low-Temperature Data Collection : Reduces thermal motion artifacts in crystals .

Q. How to design structure-activity relationship (SAR) studies for biological applications?

- Functional Group Modification : Replace Br with other halogens (e.g., Cl, I) to assess electrophilic reactivity in drug-target interactions.

- Bioisosteric Replacement : Substitute the cyano group with isosteres (e.g., CF₃) to evaluate pharmacokinetic effects.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinases) using derivatives with systematic substitutions. Such approaches are common in optimizing benzoic acid derivatives for therapeutic lead discovery .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and computational modeling (DFT for C chemical shift prediction).

- Isotopic Labeling : Use N-labeled analogs to confirm cyano group assignments in complex spectra.

- Iterative Refinement : Apply statistical tools (e.g., principal component analysis) to reconcile discrepancies between experimental and theoretical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.